molecular formula C12H12ClNO3 B12932218 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride

Cat. No.: B12932218
M. Wt: 253.68 g/mol
InChI Key: YBJUIRYTWDUGLO-UHFFFAOYSA-N
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Description

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzene with hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride typically involves the reaction of 2-aminophenol with 2,4-dihydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The mixture is usually stirred at elevated temperatures to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The final product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

4-(2-hydroxyanilino)benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C12H11NO3.ClH/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15;/h1-7,13-16H;1H

InChI Key

YBJUIRYTWDUGLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O.Cl

Origin of Product

United States

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